molecular formula C12H19N3O3 B8279509 4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

Cat. No. B8279509
M. Wt: 253.30 g/mol
InChI Key: AYPGLYYFPLTSTF-UHFFFAOYSA-N
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Patent
US06593326B1

Procedure details

Sodium hydride (60% dispersion in oil; 290 mg, 7.2 mmol) was added portionwise over 30 minutes to a solution of 4-nitro-N-methylaniline (1.0 g, 6.6 mmol) in DMF (30 ml) at 0° C. Epibromohydrin (0.62 ml, 7.2 mmol) was added dropwise to the solution at 0° C. and the mixture was left to stand overnight. Volatile material was removed by evaporation and the residue was dissolved in a solution of dimethylamine in methanol (5.6M, 132 mmol). The solution was left to stand for 12 hours and then concentrated. The residue was dissolved in DCM (200 ml) and the solution was washed with water (3×20 ml) and saturated sodium chloride (20 ml) and dried. Evaporation gave the product as an orange solid (1.44 g, 86%). MS (MH+): 254.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
132 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:13]=[CH:12][C:9]([NH:10][CH3:11])=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH2:14]([CH:16]1[O:18][CH2:17]1)Br.CO.[CH3:21][N:22](C=O)[CH3:23]>CNC>[OH:18][CH:16]([CH2:17][N:22]([CH3:23])[CH3:21])[CH2:14][N:10]([C:9]1[CH:12]=[CH:13][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1)[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(NC)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(Br)C1CO1
Step Three
Name
Quantity
132 mmol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
WAIT
Type
WAIT
Details
The solution was left
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (200 ml)
WASH
Type
WASH
Details
the solution was washed with water (3×20 ml) and saturated sodium chloride (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(CN(C)C1=CC=C(C=C1)[N+](=O)[O-])CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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